Ribitol-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribitol-2-13C, also known as Adonitol-2-13C, is a stable isotope-labeled compound. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. The 13C labeling is used for tracing and quantification in various scientific studies . Ribitol is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ribitol-2-13C is synthesized by the reduction of ribose-2-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves the fermentation of glucose using genetically modified strains of Saccharomyces cerevisiae. The fermentation process enhances the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and subsequently ribitol .
Chemical Reactions Analysis
Types of Reactions
Ribitol-2-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid.
Reduction: Ribitol itself is a product of the reduction of ribose.
Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is used as a reducing agent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: Ribose, Ribonic acid
Reduction: Ribitol
Substitution: Esterified ribitol derivatives
Scientific Research Applications
Ribitol-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the flux of carbon atoms in biochemical pathways.
Biology: Helps in studying the metabolic pathways in microorganisms and plants.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Employed in the production of riboflavin (vitamin B2) and other biochemicals.
Mechanism of Action
Ribitol-2-13C exerts its effects by integrating into metabolic pathways where ribitol is involved. It enhances the flux of D-glucose to the pentose phosphate pathway, leading to increased production of D-ribose and ribitol . This metabolic reprogramming is particularly significant in cancer cells, where ribitol supplementation enhances glycolysis and nucleotide biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Ribose-2-13C: A labeled form of ribose used in similar metabolic studies.
Xylitol-2-13C: Another pentose alcohol used in metabolic research.
Arabitol-2-13C: A similar sugar alcohol used in biochemical studies.
Uniqueness
Ribitol-2-13C is unique due to its specific labeling at the second carbon position, which allows for precise tracing and quantification in metabolic studies. Its role in enhancing glycolysis and nucleotide biosynthesis in cancer cells makes it particularly valuable in medical research .
Properties
Molecular Formula |
C5H12O5 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2S,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i3+1/m0/s1 |
InChI Key |
HEBKCHPVOIAQTA-KCRQKQFPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.